molecular formula C20H24N2O3S B5709223 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

Cat. No. B5709223
M. Wt: 372.5 g/mol
InChI Key: PADKAGFKPDGLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, also known as DPA-714, is a small molecule that has been widely used in scientific research due to its potential applications in neuroinflammation, neurodegeneration, and cancer.

Mechanism of Action

2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide binds to TSPO that is located in the outer mitochondrial membrane and is involved in the regulation of mitochondrial function, cholesterol transport, and apoptosis. The binding of this compound to TSPO can modulate the activity of various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-κB (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The modulation of these pathways can lead to the inhibition of inflammation, the protection of neurons, and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects depending on the target cell type and the experimental conditions. In activated microglia and astrocytes, this compound can inhibit the production of proinflammatory cytokines such as IL-1β and TNF-α, and reduce the expression of TSPO. In neurons, this compound can protect against oxidative stress, mitochondrial dysfunction, and excitotoxicity. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has several advantages for lab experiments such as its high potency, selectivity, and stability. This compound can be easily synthesized and purified, and its structure can be easily modified to improve its pharmacological properties. However, this compound also has some limitations such as its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and its dependence on TSPO expression and activity.

Future Directions

2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has many potential future directions for scientific research. One direction is to develop more potent and selective TSPO ligands that can target specific subtypes of TSPO and have fewer off-target effects. Another direction is to investigate the role of TSPO in various diseases such as Alzheimer's disease, multiple sclerosis, and cancer, and to explore the potential therapeutic applications of TSPO ligands in these diseases. A third direction is to use this compound as a tool to study the molecular mechanisms of TSPO signaling and its interactions with other signaling pathways.

Synthesis Methods

2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can be synthesized by reacting 3,4-dimethylphenylacetic acid with 4-(1-pyrrolidinylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has been extensively studied in preclinical and clinical research for its potential applications in neuroinflammation, neurodegeneration, and cancer. In neuroinflammation, this compound has been shown to bind to the translocator protein 18 kDa (TSPO) that is upregulated in activated microglia and astrocytes, and to inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neurodegeneration, this compound has been shown to reduce the loss of dopaminergic neurons and the motor deficits in animal models of Parkinson's disease. In cancer, this compound has been shown to induce apoptosis and inhibit the growth of tumor cells in vitro and in vivo.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-5-6-17(13-16(15)2)14-20(23)21-18-7-9-19(10-8-18)26(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADKAGFKPDGLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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